5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
CAS No.: 866341-49-3
Cat. No.: VC7786907
Molecular Formula: C26H20FN3O2
Molecular Weight: 425.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866341-49-3 |
|---|---|
| Molecular Formula | C26H20FN3O2 |
| Molecular Weight | 425.463 |
| IUPAC Name | 17-[(4-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
| Standard InChI | InChI=1S/C26H20FN3O2/c1-16-2-6-18(7-3-16)25-21-15-30(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3 |
| Standard InChI Key | CEKDXKYBEWDRFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |
Introduction
The compound 5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H- dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic molecule with a specific structure that includes a pyrazoloquinoline core, a dioxino ring, and substituents like 4-fluorobenzyl and 4-methylphenyl. This compound is not explicitly mentioned in the provided search results, but its structural components and similar compounds can offer insights into its potential properties and applications.
Structural Components
-
Pyrazoloquinoline Core: This core structure is known for its pharmacological activities, including antimicrobial and anticancer properties. Compounds with similar cores have been studied for their biological activities .
-
Dioxino Ring: The presence of a dioxino ring adds complexity to the molecule, potentially influencing its reactivity and biological interactions.
-
4-Fluorobenzyl and 4-Methylphenyl Substituents: These substituents can affect the compound's solubility, stability, and interaction with biological targets.
Potential Applications
Given the structural components, this compound could be explored for various applications:
-
Antimicrobial Activity: Similar quinoline derivatives have shown promise as antimicrobial agents .
-
Anticancer Properties: The pyrazoloquinoline core suggests potential anticancer activity, as seen in related compounds .
Synthesis and Characterization
The synthesis of such a compound would likely involve multi-step reactions, including the formation of the pyrazoloquinoline core and the attachment of the dioxino ring and substituents. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Data and Research Findings
While specific data on this compound is not available, related compounds provide insights into potential research directions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume